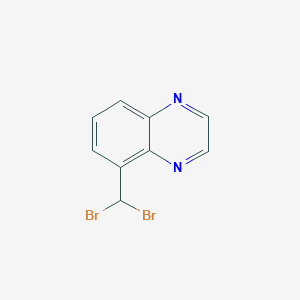

5-(Dibromomethyl)quinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(dibromomethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNTZZRPOFREKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423750 | |

| Record name | 5-(dibromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958994-25-7 | |

| Record name | 5-(dibromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Dibromomethyl)quinoxaline: Structure, Properties, and Synthetic Utility

Abstract: 5-(Dibromomethyl)quinoxaline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive gem-dibromomethyl group appended to the versatile quinoxaline scaffold, renders it a valuable intermediate for the synthesis of a diverse array of complex molecules. This guide provides an in-depth analysis of its structure, physicochemical properties, synthesis, and reactivity. We explore its critical role as a precursor to quinoxaline-5-carboxaldehyde, a key component in the development of novel therapeutic agents. Detailed, field-tested protocols for its synthesis and subsequent transformation are provided, underpinned by mechanistic insights to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline moiety, a fused heterocycle of benzene and pyrazine, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[2][3][4][5][6][7] The quinoxaline core acts as a versatile template that can be functionalized to modulate pharmacological activity, making compounds like this compound highly sought-after starting materials for creating libraries of potential drug candidates.[5][8] The dibromomethyl group at the 5-position serves as a latent aldehyde, providing a reactive handle for extensive synthetic elaboration.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic heterocycle whose structure and properties are foundational to its synthetic applications.

Core Structure and Identification

The molecule consists of a quinoxaline ring system with a dibromomethyl (-CHBr₂) substituent at the C5 position.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 958994-25-7 | [9] |

| Molecular Formula | C₉H₆Br₂N₂ | [1] |

| Molecular Weight | 301.97 g/mol | [1] |

| SMILES | BrC(C1=C2N=CC=NC2=CC=C1)Br |

Physicochemical Characteristics

While comprehensive experimental data for this compound is not widely published, its properties can be inferred from data on related compounds and general chemical principles. It is commercially available as a solid and is noted as an irritant.[1]

| Property | Predicted/Observed Value | Notes |

| Physical Form | Solid | Based on vendor information. |

| Melting Point | Not available in literature. | The precursor, 5-methylquinoxaline, is a low-melting solid (20-21 °C). A related compound, 5,8-dibromoquinoxaline, has a melting point of 198-203 °C.[10] The melting point is expected to be significantly higher than the methyl precursor. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetonitrile). | Inferred from the nonpolar nature of the molecule and solubility of its precursors. |

| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended by suppliers, suggesting potential sensitivity to heat or moisture. |

Synthesis and Characterization

The most logical and industrially relevant synthesis of this compound proceeds via the radical bromination of 5-methylquinoxaline.

Synthetic Pathway: From Methyl to Dibromomethyl

The transformation relies on a free-radical chain reaction initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light, using a brominating agent such as N-Bromosuccinimide (NBS). NBS is the preferred reagent in modern synthesis as it provides a low, constant concentration of bromine, minimizing side reactions.

Caption: Synthetic route to this compound.

Self-Validating Experimental Protocol: Synthesis

Objective: To synthesize this compound from 5-methylquinoxaline.

Causality: This protocol uses NBS as the bromine source for benzylic bromination. The reaction is performed in a non-polar solvent (carbon tetrachloride) to facilitate the radical chain mechanism and is initiated by AIBN, a standard thermal radical initiator. Using slightly more than two equivalents of NBS ensures the reaction proceeds to the dibrominated product. The aqueous workup quenches the reaction and removes the succinimide byproduct.

Materials:

-

5-Methylquinoxaline (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methylquinoxaline and anhydrous CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide and AIBN to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Quenching: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold CCl₄.

-

Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Methine Proton (-CHBr₂): A singlet is expected around δ 6.5-7.5 ppm. This proton is significantly downfield due to the deshielding effect of the two bromine atoms.

-

Quinoxaline Protons: The aromatic region (δ 7.5-9.0 ppm) will show a complex multiplet pattern characteristic of the substituted quinoxaline ring. The proton at the C4 position is expected to be the most downfield, appearing as a distinct signal.

-

-

¹³C NMR:

-

Methine Carbon (-CHBr₂): Expected to appear around δ 35-45 ppm.

-

Aromatic Carbons: Multiple signals in the δ 120-155 ppm range, corresponding to the carbons of the quinoxaline core.

-

-

Mass Spectrometry (ESI-MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks for [M+H]⁺ at approximately m/z 301, 303, and 305.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of both the dibromomethyl group and the quinoxaline core.

Conversion to Quinoxaline-5-carboxaldehyde

The primary and most valuable transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This reaction provides a straightforward entry to quinoxaline-5-carboxaldehyde, a versatile intermediate for constructing more complex molecules.

Caption: Hydrolysis to quinoxaline-5-carboxaldehyde.

Protocol: Hydrolysis to Aldehyde

Objective: To synthesize quinoxaline-5-carboxaldehyde.

Causality: This protocol utilizes a mild hydrolysis agent (e.g., aqueous silver nitrate or a suspension of calcium carbonate) to convert the gem-dibromide to a gem-diol, which rapidly dehydrates to the stable aldehyde. Silver nitrate facilitates the reaction by coordinating to the bromine atoms, making them better leaving groups.

Materials:

-

This compound (1.0 eq)

-

Silver nitrate (AgNO₃) (2.2 eq) or Calcium Carbonate (CaCO₃)

-

Acetone or THF

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve this compound in acetone or THF in a round-bottom flask.

-

Hydrolysis: Add a solution of silver nitrate in water dropwise to the stirring solution (or add solid CaCO₃ and water).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC). A precipitate of AgBr or CaBr₂ will form.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, add ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting quinoxaline-5-carboxaldehyde can be purified by column chromatography or recrystallization.

Role in Drug Discovery and Development

Quinoxaline-5-carboxaldehyde is a critical precursor for synthesizing biologically active molecules. The aldehyde functionality allows for a wide range of subsequent reactions, including:

-

Reductive Amination: To introduce diverse amine side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

-

Condensation Reactions: To build other heterocyclic rings (e.g., imines, hydrazones).

This versatility has been leveraged in the synthesis of various therapeutic candidates. For instance, quinoxaline carboxamides, derived from the corresponding aldehyde, have shown significant potential as antibacterial agents.[13] The ability to easily generate the aldehyde from this compound makes it a strategic starting material in the quest for new quinoxaline-based drugs targeting cancer, bacteria, and viruses.[6][14]

Safety and Handling

As a reactive brominated compound, this compound must be handled with appropriate care.

-

Hazard: Classified as an irritant.[1] May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C) as recommended by suppliers.

Conclusion

This compound represents a cornerstone intermediate for advanced organic synthesis, particularly within the pharmaceutical industry. Its true value lies not in its direct application, but in its efficient conversion to quinoxaline-5-carboxaldehyde, opening a gateway to a vast chemical space of potentially bioactive molecules. Understanding its synthesis, properties, and reactivity, as detailed in this guide, provides researchers with the foundational knowledge to harness its full potential in the development of next-generation therapeutics and functional materials.

References

-

Issa, D. A. E., et al. (2015). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm. Available at: [Link]

-

ChemBK. 5,8-dibromo-Quinoxaline. Available at: [Link]

-

PubChem. 5-Methylquinoxaline. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

-

Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439. Available at: [Link]

-

Hassan, A. S., et al. (2022). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(1), 108-132. Available at: [Link]

-

Zhang, H., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(58), 36625-36632. Available at: [Link]

-

Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 927-948. Available at: [Link]

-

Saeed, A., et al. (2022). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Molecules, 27(15), 4983. Available at: [Link]

-

Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available at: [Link]

-

Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2995. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supporting Information (ESI). Available at: [Link]

-

CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Available at: [Link]

-

Heterocyclic Letters. Synthesis and biological activity studies of quinoxaline derivatives. Available at: [Link]

-

MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available at: [Link]

-

Bader, M.Z.A., et al. (1983). Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. Bulletin of the Chemical Society of Japan, 56(1), 326-330. Available at: [Link]

-

Patidar, A. K., et al. (2011). Exploring Potential of Quinoxaline Moiety. International Journal of PharmTech Research, 3(1), 386-392. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 5-(Dibromomethyl)quinoxaline from 5-methylquinoxaline

An In-depth Technical Guide to the Synthesis of 5-(Dibromomethyl)quinoxaline from 5-methylquinoxaline

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The document details the underlying free-radical bromination mechanism, provides a robust experimental protocol, outlines critical safety considerations, and describes analytical methods for product characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this specific benzylic halogenation.

Introduction and Strategic Importance

Quinoxaline derivatives are a privileged class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules, including anticancer, antibacterial, and antiviral agents.[1][2][3][4] The functionalization of the quinoxaline core is a key strategy in medicinal chemistry to modulate pharmacological properties. The conversion of a methyl group to a dibromomethyl group, as in the transformation of 5-methylquinoxaline to this compound, is a pivotal step. The resulting gem-dibromide is a versatile synthetic handle that can be readily converted into an aldehyde (a crucial functional group for further elaboration), or participate in various cross-coupling reactions.

This guide focuses on the direct, selective bromination of the benzylic methyl group of 5-methylquinoxaline[5][6] using N-Bromosuccinimide (NBS), a reagent renowned for its efficacy in such transformations.

The Underlying Chemistry: Free-Radical Benzylic Bromination

The selective bromination of the methyl group attached to the quinoxaline ring, in the presence of the aromatic system, is achieved via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction.[7][8] N-Bromosuccinimide (NBS) serves as a controlled, low-concentration source of molecular bromine (Br₂) and bromine radicals (Br•), which is critical for achieving selectivity.[7][9]

Mechanism Causality:

The reaction proceeds through three distinct phases: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The initiator radical then abstracts a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).

-

Propagation: This is a self-sustaining cycle.

-

A bromine radical (Br•) abstracts a hydrogen atom from the 5-methyl group of the quinoxaline. This step is highly selective for the benzylic position because the resulting quinoxalin-5-ylmethyl radical is resonance-stabilized by the aromatic ring system, making it more stable than other potential carbon radicals.[7][8]

-

This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired 5-(bromomethyl)quinoxaline and a new bromine radical, which continues the chain.

-

A second hydrogen abstraction and bromination event occurs on the now-formed 5-(bromomethyl)quinoxaline to yield the final this compound product.

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄), is traditional for this reaction as it minimizes competing ionic pathways. However, due to the toxicity of CCl₄, solvents like acetonitrile can also be employed.[10] It is crucial to maintain anhydrous conditions, as the presence of water can lead to the hydrolysis of NBS and the desired product.[8]

Caption: Free-radical mechanism for the dibromination of 5-methylquinoxaline.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating in-process checks and a thorough purification strategy to ensure the integrity of the final product.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Methylquinoxaline | ≥98% | Standard Supplier | Starting material. |

| N-Bromosuccinimide (NBS) | ≥99% | Standard Supplier | Must be recrystallized if yellow/brown.[7] |

| Azobisisobutyronitrile (AIBN) | ≥98% | Standard Supplier | Radical initiator. Benzoyl peroxide is an alternative. |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Standard Supplier | Caution: Toxic and carcinogenic. Use in a certified fume hood. |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard Supplier | For quenching excess bromine. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | Drying agent. |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Supplier | For NMR analysis. |

3.2. Step-by-Step Methodology

-

Reaction Setup:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

-

Set up the apparatus in a chemical fume hood over a heating mantle with stirring capabilities.

-

-

Charging the Flask:

-

To the flask, add 5-methylquinoxaline (e.g., 5.0 g, 34.7 mmol).

-

Add 100 mL of anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (15.5 g, 87.1 mmol, 2.5 equivalents). Using a slight excess of NBS ensures the reaction goes to completion for the dibrominated product.

-

Finally, add the radical initiator, AIBN (0.28 g, 1.7 mmol, 0.05 equivalents).

-

-

Reaction Execution:

-

Begin stirring the mixture.

-

Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) and maintain a gentle reflux. A light source (e.g., a 150W lamp) can be directed at the flask to facilitate initiation.

-

In-Process Check: The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which will float to the surface. Progress can also be tracked more formally using Thin Layer Chromatography (TLC).

-

Continue refluxing for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material and the intermediate 5-(bromomethyl)quinoxaline.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct fully.

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M sodium thiosulfate solution (2 x 50 mL) to remove any residual bromine (indicated by the disappearance of any orange/brown color).

-

Deionized water (2 x 50 mL).

-

Saturated sodium chloride (brine) solution (1 x 50 mL).

-

-

Dry the resulting organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.

-

The crude product, likely a yellow or brown solid/oil, should be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield pure this compound.

-

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the described synthesis.

| Parameter | Value | Molar Ratio (vs. Substrate) |

| Substrate: 5-Methylquinoxaline | 5.0 g (34.7 mmol) | 1.0 |

| Reagent: N-Bromosuccinimide | 15.5 g (87.1 mmol) | 2.5 |

| Initiator: AIBN | 0.28 g (1.7 mmol) | 0.05 |

| Solvent: Carbon Tetrachloride | 100 mL | N/A |

| Temperature | Reflux (~77 °C) | N/A |

| Reaction Time | 4 - 6 hours | N/A |

| Theoretical Yield | 10.4 g | N/A |

| Expected Yield | 70-85% | N/A |

Characterization and Purity Assessment

Confirmation of the product's identity and purity is essential. The following techniques are recommended:

-

¹H NMR Spectroscopy: The most definitive method. The spectrum in CDCl₃ is expected to show:

-

Disappearance of the singlet corresponding to the methyl protons (-CH₃) of the starting material (typically ~2.8 ppm).

-

Appearance of a sharp singlet for the dibromomethyl proton (-CHBr₂) significantly downfield (estimated at ~7.0-7.5 ppm).

-

A complex multiplet pattern in the aromatic region (7.5-9.0 ppm) corresponding to the quinoxaline ring protons.

-

-

¹³C NMR Spectroscopy:

-

The spectrum will show the disappearance of the methyl carbon signal (~20 ppm) and the appearance of a new signal for the dibromomethyl carbon (-CHBr₂) at a different chemical shift.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak cluster will show signals for [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 1:2:1, which is a hallmark of a dibrominated compound.

-

-

Infrared (IR) Spectroscopy:

-

The spectrum will show C-H stretching and bending frequencies, C=N and C=C stretching vibrations characteristic of the quinoxaline core, and C-Br stretching vibrations.

-

Safety and Hazard Management

A rigorous approach to safety is non-negotiable. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[11][12][13]

-

N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed.[14] Avoid inhalation of dust.[12] It is an oxidizing agent and should be kept away from combustible materials. Store in a cool, dry, dark place.[8]

-

Carbon Tetrachloride (CCl₄): A highly toxic, volatile solvent and a suspected human carcinogen. Absorption can occur via inhalation or skin contact. All handling must be performed in a certified fume hood. Safer alternatives like acetonitrile should be considered where feasible.

-

Azobisisobutyronitrile (AIBN): A flammable solid that can decompose upon heating to release toxic fumes and nitrogen gas, potentially leading to container pressurization. Store in a cool place away from heat sources.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and federal regulations. Halogenated waste streams must be segregated.[12]

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

Conclusion

The synthesis of this compound from 5-methylquinoxaline via Wohl-Ziegler bromination is a reliable and efficient transformation. The success of the procedure hinges on the careful control of reaction conditions, particularly the exclusion of water, and the use of a radical initiator to ensure a selective free-radical pathway. The resulting product is a highly valuable intermediate, providing a gateway for the synthesis of more complex quinoxaline-based molecules for application in drug discovery and materials science. Adherence to the detailed protocol and stringent safety measures outlined in this guide is paramount for achieving a high yield of the pure product safely and reproducibly.

References

-

Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

-

ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Capot Chemical. (2018). MSDS of N-Bromosuccinimide (NBS). [Link]

-

Various Authors. (2019). N-Bromosuccinimide - Wikipedia Compilation. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). [Link]

-

ChemRxiv. (2024). Application in site-selective halogenation of quinoxalin-2(1H)-ones and synthesis of gem-dihaloketones. [Link]

-

Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. [Link]

-

National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

- Google Patents. (n.d.). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]

-

Mini-Reviews in Medicinal Chemistry. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]

-

ResearchGate. (2013). Synthesis of quinoxaline in aqueous media using [C 8 dabco]Br IL as catalyst. [Link]

-

Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

-

ResearchGate. (2025). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]

-

PubChem. (n.d.). 5-Methylquinoxaline. [Link]

-

precisionFDA. (n.d.). 5-METHYLQUINOXALINE. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 5-Methylquinoxaline (HMDB0033178). [Link]

-

Connect Journals. (n.d.). Synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. [Link]

-

PubMed. (n.d.). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. [Link]

-

Western Michigan University ScholarWorks. (n.d.). Preparation, Characterization, and Antimicrobial Activity of 6-ethoxy-6-phenyl-6H-chromeno[3,4-b]quinoxaline. [Link]

Sources

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]

- 2. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. mdpi.com [mdpi.com]

- 5. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 10. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 11. chemscience.com [chemscience.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. capotchem.com [capotchem.com]

- 14. lobachemie.com [lobachemie.com]

free radical bromination mechanism of 5-methylquinoxaline

An In-Depth Technical Guide to the Free Radical Bromination of 5-Methylquinoxaline

Abstract

Quinoxaline scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] The functionalization of these heterocycles is a key strategy in the synthesis of novel drug candidates. This guide provides a comprehensive technical overview of the free radical bromination of 5-methylquinoxaline, a critical transformation for introducing a reactive handle at the benzylic position. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic methodology.

Introduction: The Strategic Importance of Benzylic Functionalization

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in pharmaceutical science, with derivatives exhibiting a wide array of biological activities including anticancer, antibacterial, and antiviral properties.[1][5][6] The methyl group at the 5-position of the quinoxaline nucleus serves as a synthetic precursor. Its conversion to a bromomethyl group via benzylic bromination transforms an inert alkyl substituent into a versatile electrophilic site, enabling subsequent nucleophilic substitutions to build molecular complexity.

This transformation is typically achieved under free-radical conditions, most commonly employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN).[7][8] Understanding the intricacies of this radical chain reaction is crucial for optimizing yield, ensuring regioselectivity, and preventing undesired side reactions.

Theoretical Framework: Principles of Free Radical Benzylic Bromination

The selective bromination of the methyl group on 5-methylquinoxaline proceeds via a free-radical chain reaction.[9][10][11][12] Such reactions are characterized by three distinct phases: initiation, propagation, and termination.[9][10][11][13]

-

Why the Benzylic Position? The carbon atom adjacent to an aromatic ring is known as the benzylic position.[14] C-H bonds at this position are weaker than typical alkyl C-H bonds because their homolytic cleavage results in a resonance-stabilized benzylic radical.[14][15] This inherent stability preferentially directs the radical abstraction to this site. In the case of 5-methylquinoxaline, the resulting radical is further stabilized by the electron-withdrawing nature of the pyrazine ring.

-

The Role of Reagents:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination over molecular bromine (Br₂).[7][16] Its primary function is to provide a low, constant concentration of Br₂ throughout the reaction. This is achieved by the reaction of NBS with trace amounts of HBr that are generated during the propagation phase.[14] This low concentration is critical to favor the radical pathway and suppress competitive electrophilic addition or substitution on the aromatic rings.[15]

-

Azobisisobutyronitrile (AIBN): AIBN is a thermal radical initiator.[17][18][19] Upon heating (typically between 65-85°C), it undergoes homolytic cleavage to eliminate nitrogen gas—a thermodynamically favorable process—and generate two 2-cyano-2-propyl radicals.[17][19][20] These radicals initiate the chain reaction.[19] Unlike peroxide initiators, AIBN decomposition produces non-oxygenated byproducts.[19]

-

The Core Mechanism: A Step-by-Step Analysis

The free radical bromination of 5-methylquinoxaline is a classic chain reaction.[9][10][21] The entire process can be broken down into the following discrete steps.

Phase 1: Initiation

The reaction begins with the generation of the initial radical species required to start the chain.[9][11][22]

-

Decomposition of AIBN: Upon heating, AIBN decomposes into two stable 2-cyano-2-propyl radicals and nitrogen gas.[18][19][20]

-

Formation of Bromine Radical: The 2-cyano-2-propyl radical abstracts a bromine atom from the Br₂ present in low concentration, generating the crucial bromine radical (Br•) that will drive the propagation phase.

Phase 2: Propagation

This is the "chain" part of the reaction, where one radical is consumed, but another is generated, allowing the cycle to repeat numerous times.[10][11][13]

-

Hydrogen Abstraction: The highly reactive bromine radical (Br•) selectively abstracts a hydrogen atom from the weakest C-H bond in the molecule—the benzylic methyl group of 5-methylquinoxaline. This forms hydrogen bromide (HBr) and the resonance-stabilized 5-(methylene)quinoxalinyl radical. The stability of this intermediate is the key to the reaction's regioselectivity.

-

Bromination of the Radical: The 5-(methylene)quinoxalinyl radical then reacts with a molecule of Br₂ (which is constantly regenerated from NBS + HBr) to yield the final product, 5-(bromomethyl)quinoxaline, and a new bromine radical (Br•). This new Br• can then cycle back to the first propagation step, continuing the chain.[21]

Phase 3: Termination

The chain reaction concludes when two radical species combine to form a stable, non-radical molecule.[9][10][13] These events are statistically infrequent due to the very low concentration of radicals at any given moment but become more probable as the concentration of reactants decreases. Possible termination steps include:

-

Combination of two bromine radicals: Br• + Br• → Br₂

-

Combination of two quinoxalinyl radicals.

-

Combination of a quinoxalinyl radical and a bromine radical.

Below is a diagram illustrating the key mechanistic steps.

Caption: The three phases of the free radical bromination mechanism.

Experimental Protocol: Synthesis of 5-(Bromomethyl)quinoxaline

This protocol describes a standard laboratory procedure for the benzylic bromination of 5-methylquinoxaline.

Reagents and Materials

| Reagent/Material | Mol. Wt. | Amount | Moles (mmol) | Role |

| 5-Methylquinoxaline | 144.17 | 1.44 g | 10.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 | Brominating Agent |

| AIBN | 164.21 | 164 mg | 1.0 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - | Solvent |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | Quenching |

| Saturated NaCl (Brine) | - | 50 mL | - | Washing |

| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |

| Dichloromethane (DCM) | - | ~100 mL | - | Extraction |

| Silica Gel | - | As needed | - | Chromatography |

| Hexanes/Ethyl Acetate | - | As needed | - | Eluent |

Note on Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions but is toxic and environmentally harmful.[16] Safer alternatives such as trifluorotoluene (PhCF₃) or acetonitrile can also be effective.[16][23] The protocol should be adapted accordingly.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylquinoxaline (1.44 g, 10.0 mmol) and carbon tetrachloride (100 mL).

-

Addition of Reagents: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and AIBN (164 mg, 1.0 mmol) to the flask.

-

Initiation: Place the flask in a preheated oil bath at 80-85 °C. The reaction mixture should be stirred vigorously. The reaction can also be initiated using a UV lamp.[24]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot indicates completion.

-

Work-up (Quenching): Once the reaction is complete, cool the flask to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-(bromomethyl)quinoxaline as a solid.

Experimental Workflow Diagram

Caption: A flowchart of the synthesis and purification process.

Conclusion

The free radical bromination of 5-methylquinoxaline is a robust and reliable method for introducing a versatile functional group at the benzylic position. A thorough understanding of the three-phase radical chain mechanism—initiation, propagation, and termination—is essential for optimizing this transformation. The strategic use of NBS to maintain a low bromine concentration is key to achieving high regioselectivity for the desired benzylic product while avoiding unwanted aromatic bromination. The provided protocol serves as a validated starting point for researchers aiming to utilize 5-(bromomethyl)quinoxaline as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.

References

-

ResearchGate. The AIBN decomposition mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2024). 6.3: Radical Reactions. Available at: [Link]

-

Lumen Learning. 18.4. Radical reactions in practice | Organic Chemistry II. Available at: [Link]

-

Chemistry LibreTexts. (2019). 5.5. The Free-Radical Chain Reaction. Available at: [Link]

-

ADDTEK. 2,2'-Azobisisobutyronitrile. Available at: [Link]

-

Filo. (2025). mechanism of thermolysis of AIBN. Available at: [Link]

-

Wikipedia. Azobisisobutyronitrile. Available at: [Link]

-

University of California, Davis. Lecture Notes on Radical Reactions. Available at: [Link]

-

Chemistry Steps. Initiation Propagation Termination in Radical Reactions. Available at: [Link]

-

Zhang, R., et al. (2019). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Chinese Journal of Explosives & Propellants. Available at: [Link]

-

PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

-

Chemistry Steps. Benzylic Bromination. Available at: [Link]

-

ResearchGate. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Available at: [Link]

- Google Patents. Process for benzylic bromination.

-

Wikipedia. (2019). N-Bromosuccinimide. Available at: [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

-

BYJU'S. Mechanism of Free Radical Bromination. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

-

ResearchGate. Substrate scope of benzylic bromination in continuous flow. Available at: [Link]

-

Wikipedia. N-Bromosuccinimide. Available at: [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

-

YouTube. (2022). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). Available at: [Link]

-

Pearson. For each compound, predict the major product of free-radical brom.... Available at: [Link]

-

ResearchGate. Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Available at: [Link]

-

YouTube. (2020). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. Available at: [Link]

-

University of California, Riverside. Chapter 11 Free Radical Substitution and Addition Reactions. Available at: [Link]

-

Carreno, M. C., et al. (1990). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Journal of Organic Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available at: [Link]

-

Thieme E-Books & E-Journals. Deciphering the Reactivity of Quinoxaline. Available at: [Link]

-

Wan, J. P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Available at: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Some Quinoxaline Derivatives. Available at: [Link]

-

Sharma, A., et al. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ocw.uci.edu [ocw.uci.edu]

- 13. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]

- 18. mechanism of thermolysis of AIBN | Filo [askfilo.com]

- 19. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. byjus.com [byjus.com]

- 22. chemistry.ucr.edu [chemistry.ucr.edu]

- 23. chemistry.mdma.ch [chemistry.mdma.ch]

- 24. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-(Dibromomethyl)quinoxaline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Dibromomethyl)quinoxaline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR spectroscopy for the structural elucidation of this specific quinoxaline derivative.

Introduction: The Significance of Quinoxaline Derivatives and Structural Analysis

Quinoxaline and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise substitution pattern on the quinoxaline ring system is crucial for its biological function. Therefore, accurate structural characterization is paramount. This compound, with its reactive dibromomethyl group, serves as a key intermediate in the synthesis of more complex molecules.[1]

¹H NMR spectroscopy is an indispensable tool for the structural determination of organic molecules.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[4][5] This guide will systematically dissect the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental considerations, and data validation.

The Molecular Structure and Expected ¹H NMR Spectral Features

To effectively interpret the ¹H NMR spectrum, a thorough understanding of the molecule's structure is essential.

Caption: Molecular structure of this compound.

Based on this structure, we can predict the following key features in the ¹H NMR spectrum:

-

Aromatic Protons: The quinoxaline ring system contains five aromatic protons (H-2, H-3, H-6, H-7, and H-8). These protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current.[6] The specific chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the dibromomethyl substituent.

-

Methine Proton: The proton of the dibromomethyl group (-CHBr₂) is a single methine proton. This proton is expected to appear as a singlet and will be significantly deshielded due to the presence of two electronegative bromine atoms. Its chemical shift is anticipated to be in the range of 6.5-7.5 ppm.

-

Spin-Spin Coupling: The aromatic protons will exhibit spin-spin coupling, leading to complex splitting patterns (multiplets). The coupling constants (J-values) will provide valuable information about the relative positions of the protons on the ring. We can expect to see ortho-coupling (³J, typically 7-10 Hz), meta-coupling (⁴J, typically 2-3 Hz), and potentially long-range couplings.[7]

Experimental Protocol for ¹H NMR Analysis

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming signals from the solvent itself.[8] Deuterated chloroform (CDCl₃) is a common first choice for its excellent dissolving power for many organic compounds and its relatively clean spectral window.[9] However, solvent-solute interactions can influence chemical shifts.[10][11][12] Therefore, for complex analyses or in cases of poor solubility, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may be considered.[10]

-

Sample Concentration: A typical concentration for ¹H NMR is 5-25 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For quantitative NMR (qNMR), an internal standard of known concentration is added. While not strictly necessary for qualitative structural elucidation, tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small cotton or glass wool plug directly into a clean, dry NMR tube.

NMR Instrument Parameters

The following is a general set of parameters for acquiring a standard ¹H NMR spectrum. These may need to be optimized depending on the instrument and sample.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strengths provide better signal dispersion and resolution. |

| Pulse Sequence | Standard single-pulse (zg) | A simple and robust sequence for routine ¹H NMR. |

| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition times improve digital resolution. |

| Relaxation Delay (D1) | 1-5 seconds | Allows for full relaxation of the protons, ensuring accurate integration. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio for a moderately concentrated sample. |

| Spectral Width (SW) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Detailed ¹H NMR Spectrum Analysis of this compound

The interpretation of the ¹H NMR spectrum involves a systematic analysis of chemical shifts, integration, and multiplicity.

Predicted Chemical Shifts and Multiplicities

While an experimental spectrum is the definitive source, predictions based on empirical data and computational models can guide the analysis.[13]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) or Triplet (t) | ³J(H2-H3) ≈ 8-9, ⁴J(H2-H8) ≈ 1-2 |

| H-3 | 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H3-H2) ≈ 8-9, ⁴J(H3-H7) ≈ 1-2 |

| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H6-H7) ≈ 7-8, ⁴J(H6-H8) ≈ 1-2 |

| H-7 | 7.6 - 7.8 | Triplet (t) or Doublet of doublets of doublets (ddd) | ³J(H7-H6) ≈ 7-8, ³J(H7-H8) ≈ 7-8, ⁵J(H7-CH) ≈ 0.5-1 |

| H-8 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H8-H7) ≈ 7-8, ⁴J(H8-H6) ≈ 1-2 |

| -CHBr₂ | 7.0 - 7.5 | Singlet (s) or very narrow multiplet | Potential long-range coupling to H-6 |

Analysis of Spin Systems

The aromatic protons of the quinoxaline core form a complex, coupled spin system.

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. ijpsonline.com [ijpsonline.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. tandfonline.com [tandfonline.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to 13C NMR Chemical Shifts of Quinoxaline Derivatives for Researchers and Drug Development Professionals

This in-depth technical guide provides a thorough exploration of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts observed in quinoxaline derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors that influence these spectroscopic signatures, offering both theoretical understanding and practical insights for the precise characterization of this vital class of heterocyclic compounds.

Introduction: The Significance of Quinoxaline and the Power of 13C NMR

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties. The precise structural elucidation of novel quinoxaline derivatives is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.

13C NMR spectroscopy stands as an indispensable tool for this purpose. It provides a direct window into the carbon framework of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. A comprehensive understanding of the trends in 13C NMR chemical shifts allows for unambiguous structural assignment, confirmation of substitution patterns, and insights into the electronic effects at play within the molecule.

I. Fundamentals of 13C NMR Spectroscopy of the Quinoxaline Core

The parent quinoxaline molecule (C₈H₆N₂) presents a unique electronic landscape, giving rise to a characteristic 13C NMR spectrum. The molecule has a plane of symmetry, resulting in four distinct signals for the eight carbon atoms.

Table 1: 13C NMR Chemical Shifts of Unsubstituted Quinoxaline

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C-2, C-3 | ~145.2 |

| C-5, C-8 | ~129.5 |

| C-6, C-7 | ~129.2 |

| C-4a, C-8a (bridgehead) | ~142.0 |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbons of the pyrazine ring (C-2 and C-3) are significantly deshielded (downfield shift) due to the electron-withdrawing effect of the adjacent nitrogen atoms. The bridgehead carbons (C-4a and C-8a) also appear at a relatively downfield position. The carbons of the benzene ring (C-5, C-6, C-7, and C-8) resonate in the typical aromatic region.

II. The Impact of Substituents on 13C NMR Chemical Shifts

The introduction of substituents onto the quinoxaline ring system can cause significant and predictable changes in the 13C NMR spectrum. These changes are primarily governed by the electronic (inductive and resonance) and steric effects of the substituent.

A. Electronic Effects: A Tale of Two Rings

Substituents on the benzenoid ring (positions 5, 6, 7, and 8) exert influences similar to those observed in other substituted benzene systems.

-

Electron-Donating Groups (EDGs) such as -OH, -NH₂, and -OCH₃, tend to shield the ipso, ortho, and para carbons, causing an upfield shift (lower ppm value).

-

Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R, deshield the ipso, ortho, and para carbons, leading to a downfield shift (higher ppm value).

Substituents on the pyrazine ring (positions 2 and 3) directly influence the electron density of this heteroaromatic system. The effects can be transmitted to the benzenoid ring, though to a lesser extent.

A key takeaway from empirical studies is that while general trends hold, the application of substituent chemical shift effects from simpler systems like naphthalene does not always lead to the correct peak assignments in quinoxalines.[1] However, within the quinoxaline series itself, an acceptable additivity of substituent effects can be observed, provided that appropriate reference compounds are used.[1]

B. The Logic of Substituent Influence: A Visual Representation

The following diagram illustrates the flow of electronic effects from a substituent on the quinoxaline ring, influencing the electron density and thus the 13C chemical shifts of various carbon atoms.

Caption: Influence of a substituent at C6 on the quinoxaline ring.

III. The Role of Solvent and Environment

While often considered a secondary effect, the choice of solvent can induce small but measurable changes in 13C NMR chemical shifts.[2] These solvent effects arise from differential solvation of the quinoxaline derivative, which can subtly alter the electronic distribution within the molecule. For instance, in non-polar solvents, some quinoxaline derivatives have been shown to exist as dimers due to strong hydrogen bonding, which can affect the observed chemical shifts.[3] Therefore, for comparative studies, it is crucial to use the same solvent and concentration. Commonly used solvents for quinoxaline derivatives include CDCl₃ and DMSO-d₆.[4][5]

IV. Bridging Experiment and Theory: Computational Approaches

The prediction of 13C NMR chemical shifts through computational methods has become an increasingly powerful tool for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), has demonstrated good correlation with experimental data for quinoxaline derivatives.[3]

Theoretical calculations can be particularly valuable in cases of ambiguous signal assignment or for distinguishing between isomers.[2] It is important to note that while these calculations provide excellent trends, the absolute calculated values may differ from experimental ones, and a linear regression analysis is often employed to correlate the two datasets.

V. Experimental Protocol: Acquiring High-Quality 13C NMR Spectra

The reliability of any structural elucidation is contingent upon the quality of the acquired spectroscopic data. The following protocol outlines a self-validating system for obtaining a high-quality 13C NMR spectrum of a quinoxaline derivative.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified quinoxaline derivative.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring optimal field homogeneity.

-

Tune and match the 13C probe to the correct frequency.

-

-

Acquisition of a Standard Proton-Decoupled 13C Spectrum:

-

Set the spectral width to encompass the expected range of chemical shifts for quinoxaline derivatives (typically 0-180 ppm).

-

Use a standard pulse program for a proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Set the number of scans (NS) to a value sufficient to achieve a good signal-to-noise ratio (e.g., 128, 256, or higher, depending on the sample concentration).

-

Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds) to allow for adequate T1 relaxation.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Perform a baseline correction to ensure a flat baseline across the spectrum.

-

-

Spectral Analysis and Assignment:

-

Identify the number of unique carbon signals.

-

Compare the observed chemical shifts with literature values for related quinoxaline derivatives and the data presented in this guide.

-

For unambiguous assignment, consider acquiring additional spectra such as DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon, and 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

-

Workflow for Spectral Acquisition and Analysis:

Caption: Standard workflow for 13C NMR analysis of quinoxaline derivatives.

VI. Case Studies: 13C NMR Data for Substituted Quinoxalines

To illustrate the principles discussed, the following table presents experimental 13C NMR data for a selection of substituted quinoxaline derivatives.

Table 2: Experimental 13C NMR Chemical Shifts (ppm) for Selected Quinoxaline Derivatives in CDCl₃

| Derivative | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-4a | C-8a | Other Carbons |

| Quinoxaline-2-ol[4] | 175.4 | 135.4 | 129.8 | 126.4 | 128.6 | 122.5 | 142.4 | 138.5 | |

| 2-Chloroquinoxaline[4] | 175.9 | 136.9 | 130.1 | 125.4 | 127.6 | 123.0 | 143.5 | 133.4 | |

| 2-p-Tolylquinoxaline[6] | 151.7 | 143.3 | 129.5 | 129.0 | 129.1 | 130.1 | 142.2 | 141.5 | 21.4 (CH₃), 127.3, 129.6, 136.7 |

| 2-(4-Nitrophenyl)quinoxaline[6] | 149.1 | 147.0 | 130.8 | 129.2 | 128.4 | 131.4 | 142.8 | 138.6 | 127.7, 133.0 |

Note: The numbering of the quinoxaline ring is used for consistency. Original literature may use different numbering schemes.

Conclusion

The 13C NMR chemical shifts of quinoxaline derivatives provide a wealth of structural information that is critical for researchers in medicinal chemistry and related fields. A thorough understanding of the influence of substituents, solvent effects, and the application of computational methods allows for the confident and accurate characterization of these important molecules. By following robust experimental protocols and leveraging the predictive power of modern spectroscopic techniques, scientists can accelerate the discovery and development of novel quinoxaline-based compounds.

References

-

McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]

-

Lindeman, L. P., & Adams, J. Q. (1985). 13C NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines. Defense Technical Information Center. [Link]

-

Balandina, A., Kalinin, A., Mamedov, V., Figadère, B., & Latypov, S. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828. [Link]

-

Kumar, A., & Rajput, C. S. (2014). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 6(5), 2828-2834. [Link]

-

Thirunarayanan, G. (2016). Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra. Journal of Applicable Chemistry, 5(2), 366-377. [Link]

-

Ahmad, V. U., Jassbi, A. R., & Parvez, A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2), 122. [Link]

-

Mori, K., Mitani, T., & Nishiyama, Y. (2019). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 24(18), 3348. [Link]

-

Naresh Kumar, G., Suneela, S., & Vasantha Kumar Pai, K. (2014). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(3), 421-428. [Link]

-

More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Journal of Chemistry, 1(408). [Link]

-

Panasyuk, P. M., Melnikova, S. F., & Tselinskii, I. V. (2005). USE OF 13C NMR SPECTROSCOPY TO ESTABLISH THE STRUCTURE OF 6(7)-R-QUINOXALINE N,N'-DIOXIDES. Chemistry of Heterocyclic Compounds, 41(7), 909-912. [Link]

-

PubChem. (n.d.). Quinoxaline. National Center for Biotechnology Information. [Link]

-

Kurasov, O. V., Iaroshenko, V. O., Miliutina, M., Gevorgyan, A., Sargsyan, A., Hakobyan, A., ... & Langer, P. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1419. [Link]

Sources

- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ripublication.com [ripublication.com]

- 5. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. heteroletters.org [heteroletters.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(Dibromomethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation behavior of 5-(Dibromomethyl)quinoxaline. As a crucial building block in medicinal chemistry and materials science, understanding its fragmentation pathways is paramount for accurate structural elucidation and metabolite identification. This document synthesizes fundamental principles of mass spectrometry with field-proven insights to offer a predictive overview of its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Introduction to this compound and its Mass Spectrometric Profile

This compound is a heterocyclic compound featuring a quinoxaline core substituted with a dibromomethyl group at the 5-position. The quinoxaline scaffold is a common motif in pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] The dibromomethyl group serves as a versatile synthetic handle, but also significantly influences the molecule's fragmentation in mass spectrometry.

The key structural features that will dictate the fragmentation of this compound are:

-

The Quinoxaline Ring System: A stable aromatic bicyclic system that can undergo characteristic fragmentations such as ring cleavage or loss of neutral molecules like HCN.

-

The Dibromomethyl Group (-CHBr₂): This group is prone to facile loss of bromine atoms, a key fragmentation initiation site.

-

The Carbon-Bromine Bonds: These are relatively weak bonds, making them susceptible to cleavage.

-

Isotopic Signature of Bromine: The presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments (M, M+2, M+4 peaks in a 1:2:1 ratio).[3][4]

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, valuable for structural confirmation.

Proposed Fragmentation Pathways

The primary fragmentation of this compound under EI is expected to be initiated by the loss of one or both bromine atoms, followed by fragmentation of the quinoxaline ring.

Pathway A: Sequential Loss of Bromine Radicals

-

Initial Ionization: The molecule is ionized to form the molecular ion, [M]⁺˙. Due to the two bromine atoms, this will appear as a triplet of peaks at m/z 300, 302, and 304.

-

Loss of the first Bromine Radical (•Br): The weak C-Br bond will readily cleave to lose a bromine radical, forming a stable bromomethylquinoxalinyl cation. This is analogous to the fragmentation of benzyl bromide, which readily loses a bromine atom.[5][6]

-

Loss of the second Bromine Radical (•Br): The remaining bromine atom can also be lost as a radical, leading to a highly stable quinoxalin-5-ylmethylene cation.

-

Formation of a Tropylium-like Ion: Rearrangement of the quinoxalin-5-ylmethylene cation could lead to the formation of a stable tropylium-like ion, a common fragmentation pathway for alkyl-substituted aromatic compounds.[2][7]

Pathway B: Fragmentation of the Quinoxaline Core

Following the initial loss of bromine, the resulting ions can undergo further fragmentation of the quinoxaline ring system. This can involve the loss of small neutral molecules like HCN, which is characteristic of nitrogen-containing heterocyclic compounds.

Visualizing the EI Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Tabulated Summary of Predicted ESI-MS/MS Fragments

| m/z (Predicted) | Ion Formula | Proposed Structure/Identity | Notes |

| 301, 303, 305 | [C₉H₇⁷⁹Br₂N₂]⁺, [C₉H₇⁷⁹Br⁸¹BrN₂]⁺, [C₉H₇⁸¹Br₂N₂]⁺ | Protonated Molecule ([M+H]⁺) | Characteristic 1:2:1 isotopic pattern. |

| 221, 223 | [C₉H₆⁷⁹BrN₂]⁺, [C₉H₆⁸¹BrN₂]⁺ | [M+H - HBr]⁺ | Loss of a neutral HBr molecule. Will show a 1:1 isotopic pattern. |

| 142 | [C₉H₆N₂]⁺˙ | [M+H - HBr - Br]⁺˙ | Subsequent loss of a bromine radical. |

| 115 | [C₈H₅N]⁺˙ | [M+H - HBr - Br - HCN]⁺˙ | Loss of HCN from the quinoxaline core. |

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental setups are recommended.

Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

-

Sample Preparation: Dissolve this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-400.

-

Electrospray Ionization - Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)

-

Sample Preparation: Dissolve this compound in a mixture of acetonitrile and water (with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

MS1 Scan Range: m/z 100-400.

-

MS/MS: Perform product ion scans on the protonated molecule (m/z 301, 303, 305) using a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by the facile loss of its bromine substituents, followed by characteristic fragmentation of the stable quinoxaline core. The presence of two bromine atoms provides a distinct isotopic signature that is invaluable for identification. The methodologies and predicted fragmentation pathways outlined in this guide provide a robust framework for researchers in the fields of analytical chemistry, drug discovery, and materials science to confidently identify and characterize this important compound and its potential metabolites or degradation products.

References

-

Joly, N., Jarmoumi, C., Massoui, M., Essassi, E. M., Martin, P., & Banoub, J. H. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid communications in mass spectrometry : RCM, 22(6), 819–833. [Link]

-

Caleb, A. A., Ramli, Y., Benabdelkamel, H., & Bouhfid, R. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1). [Link]

-

PubChem. (n.d.). 5-Methylquinoxaline. Retrieved from [Link]

-

NIST. (n.d.). Quinoxaline, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Retrieved from [Link]

-

NIST. (n.d.). Quinoxaline, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]

-

Doc Player. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (bromomethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Institutes of Health. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]

-

National Institutes of Health. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

-

York University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-